molecular formula C14H17N3 B1467690 4-(4-Phenyl-1H-imidazol-1-yl)piperidine CAS No. 863257-52-7

4-(4-Phenyl-1H-imidazol-1-yl)piperidine

Cat. No. B1467690
CAS RN: 863257-52-7
M. Wt: 227.3 g/mol
InChI Key: RGAFXEOPVNUDMQ-UHFFFAOYSA-N
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Description

“4-(4-Phenyl-1H-imidazol-1-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is linked to a benzene ring through a CC or CN bond . This compound has been identified as a selective delta-opioid agonist .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “4-(4-Phenyl-1H-imidazol-1-yl)piperidine”, involves various synthetic routes . A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been prepared and their synthesis described in the literature .


Molecular Structure Analysis

Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Antimicrobial Agent

Imidazole derivatives, including 4-(4-Phenyl-1H-imidazol-1-yl)piperidine , have been studied for their antimicrobial properties. They have shown potential against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s ability to interfere with bacterial cell wall synthesis or protein function could make it a valuable addition to the arsenal against drug-resistant bacteria.

Antitumor Activity

The imidazole ring is a core structure in many compounds with antitumor activity. Research has indicated that certain imidazole derivatives can inhibit the growth of cancer cells by interfering with cell division and signaling pathways . This makes 4-(4-Phenyl-1H-imidazol-1-yl)piperidine a candidate for further investigation in cancer therapy.

Anti-inflammatory Properties

Imidazole compounds have been associated with anti-inflammatory effects, which are crucial in the treatment of chronic inflammatory diseases . The mechanism often involves the modulation of cytokine production or the inhibition of enzymes like cyclooxygenase, which are involved in the inflammatory response.

Antioxidant Applications

The antioxidant properties of imidazole derivatives are significant for their protective effects against oxidative stress-related damage . 4-(4-Phenyl-1H-imidazol-1-yl)piperidine could be used to scavenge free radicals, thereby reducing the risk of chronic diseases such as atherosclerosis and Alzheimer’s disease.

Antiviral Potential

Imidazole derivatives have shown promise as antiviral agents. They can act by inhibiting viral replication or by preventing the virus from entering host cells . This makes them potential candidates for the development of new antiviral drugs, especially in the face of emerging viral diseases.

Development of New Synthetic Methodologies

The unique chemical structure of 4-(4-Phenyl-1H-imidazol-1-yl)piperidine allows it to be used in the development of new synthetic methodologies for creating complex organic compounds . Its presence in a reaction can influence the regioselectivity and yield of the desired products, which is valuable in pharmaceutical synthesis.

Safety and Hazards

The safety data sheet for piperidine, a component of “4-(4-Phenyl-1H-imidazol-1-yl)piperidine”, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

4-(4-phenylimidazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)14-10-17(11-16-14)13-6-8-15-9-7-13/h1-5,10-11,13,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAFXEOPVNUDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenyl-1H-imidazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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